molecular formula C14H12N6S2 B5860186 5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide

5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide

Cat. No.: B5860186
M. Wt: 328.4 g/mol
InChI Key: JRUUSKIQEYSIRK-UHFFFAOYSA-N
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Description

5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide is a complex heterocyclic compound It features a unique structure that combines multiple ring systems, including a pyrazole, thienopyrimidine, and cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide typically involves multi-step reactions. One common approach is the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization and the employment of efficient catalysts, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . The exact pathways and molecular targets for 5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-[2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-4-yl cyanide lies in its combined ring structure, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-amino-1-(10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6S2/c1-21-14-18-12(20-11(16)7(5-15)6-17-20)10-8-3-2-4-9(8)22-13(10)19-14/h6H,2-4,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUUSKIQEYSIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C3=C(CCC3)SC2=N1)N4C(=C(C=N4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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